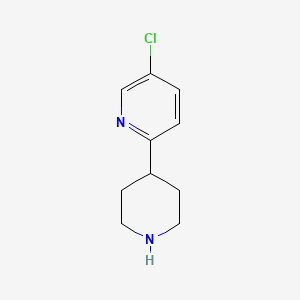
5-Chloro-2-(piperidin-4-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(piperidin-4-YL)pyridine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The compound is primarily investigated for its applications in the pharmaceutical industry. Its derivatives are known to be involved in various therapeutic areas, including:
- Cancer Therapy : Research indicates that derivatives of 5-Chloro-2-(piperidin-4-yl)pyridine may act as inhibitors of key oncogenic pathways, particularly involving anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). These pathways are crucial for the proliferation of certain cancer cells, making this compound a candidate for targeted cancer therapies.
- Metalloproteinase Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in various inflammatory diseases and cancer metastasis. Inhibition of MMP activity can be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
- Neurological Disorders : There is emerging interest in the potential use of this compound in treating neurological conditions due to its interactions with neurotransmitter receptors. Its piperidine structure allows it to modulate various biochemical pathways related to neuropharmacology.
The biological activity of this compound is primarily linked to its interactions with specific biological targets:
- Enzyme Inhibition : Compounds containing piperidine and pyridine moieties often exhibit enzyme inhibition properties, which are critical for their therapeutic effects. Studies have shown that this compound can selectively bind to various enzymes, impacting their activity and leading to potential therapeutic outcomes.
- Receptor Binding : The unique structure of this compound allows it to interact with multiple receptors, which is essential for drug design aimed at modulating receptor activity for therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including chlorination of the pyridine ring followed by the introduction of the piperidinyl group. Variations in synthesis can lead to different derivatives with distinct pharmacological profiles.
Several studies have documented the efficacy of this compound in various experimental setups:
- A study focused on the inhibition of MMPs demonstrated that formulations containing this compound significantly reduced MMP activity in vitro, suggesting potential applications in treating inflammatory diseases .
- Another research initiative explored its binding affinity towards ALK and ROS1, finding that modifications to the piperidine moiety could enhance selectivity and potency against these targets, paving the way for new cancer therapies.
- Investigations into its neurological effects revealed promising results regarding modulation of neurotransmitter systems, indicating potential use in treating conditions like anxiety and depression.
Propiedades
Fórmula molecular |
C10H13ClN2 |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
5-chloro-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
Clave InChI |
MSOARNQBWUWZMS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













